(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine;trihydrate
Description
(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine;trihydrate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of multiple functional groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.C4H6O6.3H2O/c1-3-7(9-5-1)8-4-2-6-10-8;5-1(3(7)8)2(6)4(9)10;;;/h7-10H,1-6H2;1-2,5-6H,(H,7,8)(H,9,10);3*1H2/t7-,8-;1-,2-;;;/m00.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLGYXKNZXAYBR-KVNOGXSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCCN2.C(C(C(=O)O)O)(C(=O)O)O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)[C@@H]2CCCN2.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine;trihydrate involves several steps, including the formation of the pyrrolidine rings and the introduction of the dihydroxybutanedioic acid moiety. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of aldehydes with ketones in the presence of a base to form β-hydroxy ketones, which can be further processed to introduce the desired functional groups.
Cyclization Reactions: The formation of pyrrolidine rings often involves cyclization reactions, where linear precursors undergo intramolecular reactions to form cyclic structures.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine;trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones and aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions allow for the replacement of specific functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine;trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine;trihydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2,3-dihydroxybutanedioic acid: A stereoisomer with different spatial arrangement of atoms.
(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine: Another stereoisomer with variations in the pyrrolidine rings.
Uniqueness
The unique stereochemistry and functional groups of (2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine;trihydrate make it distinct from its similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
